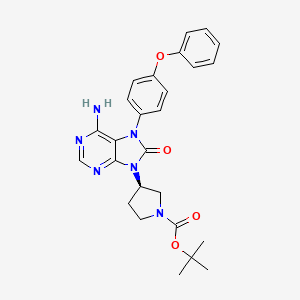

Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Description

This compound is a purine-derived molecule featuring a tert-butyl-protected pyrrolidine ring with an (R)-configuration at the 3-position. Key structural elements include:

- A 6-amino-8-oxo purine core, which is critical for hydrogen bonding interactions in biological targets.

- A chiral pyrrolidine ring modified with a tert-butyloxycarbonyl (Boc) group, improving metabolic stability and solubility .

Synthesis involves multi-step processes, including Suzuki-Miyaura coupling (e.g., reaction of p-phenoxyphenylboronic acid with purine intermediates) and catalytic hydrogenation for Boc deprotection .

Properties

Molecular Formula |

C26H28N6O4 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

tert-butyl (3R)-3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C26H28N6O4/c1-26(2,3)36-25(34)30-14-13-18(15-30)32-23-21(22(27)28-16-29-23)31(24(32)33)17-9-11-20(12-10-17)35-19-7-5-4-6-8-19/h4-12,16,18H,13-15H2,1-3H3,(H2,27,28,29)/t18-/m1/s1 |

InChI Key |

CNQUEOCTBPYEKI-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and analogs:

Key Findings from Comparative Analysis

Impact of Heterocyclic Core: The purine core in the target compound and its azetidine analog () enables interactions with ATP-binding pockets in kinases. However, the azetidine analog’s smaller ring size may reduce binding affinity due to conformational strain . Analogs lacking the purine moiety (e.g., compounds) likely target non-kinase pathways, such as sphingosine-1-phosphate receptors .

Substituent Effects: The 4-phenoxyphenyl group in the target compound enhances lipophilicity (clogP ~5.2) compared to the 4-octylphenyl group (clogP ~6.8), balancing solubility and membrane permeability . Boc protection improves metabolic stability over unprotected pyrrolidine derivatives (e.g., 8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride), which may undergo rapid oxidation .

Stereochemical Influence :

- The (R)-configuration at the pyrrolidine ring in the target compound likely confers higher target selectivity than (S)-isomers, as seen in related kinase inhibitors .

Synthetic Complexity :

- The target compound requires rigorous coupling and protection steps (e.g., Suzuki reaction, Boc protection), whereas analogs with simpler substituents (e.g., octylphenyl) are synthesized via shorter routes .

Q & A

Basic Question: What are the key synthetic strategies and purification methods for this compound?

Answer:

The synthesis involves multi-step organic reactions, including:

- Protection/deprotection of functional groups : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, as seen in pyrrolidine derivatives (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate synthesis via hydrogenation and column chromatography ).

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in dioxane) to introduce aryl/alkyl groups .

- Purification : Column chromatography (silica gel, eluents like ethanol/chloroforom or ethyl acetate/hexane) and recrystallization to achieve >90% purity .

Critical parameters include reaction temperature (e.g., 0–20°C for sulfonylation ) and reagent stoichiometry.

Basic Question: How is the compound’s structure confirmed experimentally?

Answer:

Structural validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–4.0 ppm) and substituent positions .

- High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+H]+ ion matching calculated values within 0.5 ppm error) .

- Optical rotation : Chiral integrity is confirmed via specific rotation measurements (e.g., [α]D = +15.23° for related compounds) .

Advanced Question: How can stereochemical integrity be ensured during synthesis?

Answer:

- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .

- Stereoselective reactions : Phosphine-catalyzed cycloisomerization to control ring conformation .

- Analytical validation : Chiral HPLC or circular dichroism (CD) to detect enantiomeric excess . Contradictions in optical data (e.g., unexpected rotation values) may indicate racemization, requiring reaction condition optimization (e.g., lower temperature, inert atmosphere) .

Advanced Question: How to address contradictions in yield and purity data across synthetic batches?

Answer:

- Root-cause analysis : Compare reaction conditions (e.g., tert-butyl (R)-pyrrolidine derivatives showing 62% vs. 93% yields due to solvent polarity or catalyst loading differences ).

- Quality control : Implement in-process monitoring (e.g., TLC or HPLC) to identify intermediates or byproducts .

- Replicate studies : Repeat reactions with controlled variables (e.g., anhydrous solvents, degassed systems) to isolate contributing factors .

Advanced Question: What methodologies are recommended for studying its biological activity?

Answer:

- In vitro assays : Test inhibition of purine-binding enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess oxidation susceptibility (e.g., tert-butyl ester hydrolysis) .

- Cellular uptake : Radiolabel the compound or use fluorescent tags to track intracellular distribution .

Advanced Question: How to resolve discrepancies in NMR or HRMS data?

Answer:

- Signal assignment : Compare experimental shifts to computed NMR spectra (DFT calculations) .

- Isotopic pattern analysis : HRMS isotopic clusters (e.g., bromine’s ¹:¹ ratio) confirm elemental composition .

- Contamination checks : Analyze byproducts (e.g., tert-butyl degradation products at δ 1.4 ppm in ¹H NMR) .

Advanced Question: What are optimal storage conditions to ensure stability?

Answer:

- Lyophilization : Store as a freeze-dried solid under argon to prevent hydrolysis of the Boc group .

- Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .

- Solvent selection : Use anhydrous DMSO or acetonitrile for stock solutions to minimize ester degradation .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Functional group modification : Replace the phenoxyphenyl group with bioisosteres (e.g., pyridyl) via Suzuki coupling .

- Scaffold hopping : Synthesize purine analogs (e.g., 8-oxo to 8-thio substitution) to assess electronic effects .

- Pharmacophore mapping : Use molecular docking to predict binding interactions with target proteins (e.g., BACE-1 inhibition) .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix effects : Use internal standards (e.g., deuterated analogs) during LC-MS/MS to normalize ion suppression .

- Low abundance : Enrich via solid-phase extraction (C18 cartridges) prior to analysis .

- Metabolite interference : Perform MS/MS fragmentation to distinguish parent compound from metabolites .

Advanced Question: How to validate synthetic routes for scalability?

Answer:

- Process optimization : Replace column chromatography with crystallization (e.g., tert-butyl derivatives crystallizing in ethanol/water) .

- Green chemistry : Substitute toxic reagents (e.g., Dess–Martin periodinane) with catalytic oxidation methods .

- Flow chemistry : Test continuous-flow synthesis to improve reaction control and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.